molecular formula C13H27N2O B13341255 4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy

4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy

Cat. No.: B13341255
M. Wt: 227.37 g/mol
InChI Key: VYBDCKMJSZRAQT-UHFFFAOYSA-N
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Description

4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy is an organic compound with the molecular formula C13H27N2O. It is a stable free radical and is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy typically involves the following steps:

    Starting Material: The synthesis begins with 2,2,6,6-tetramethyl-4-piperidone.

    Reduction: The ketone group is reduced to form 2,2,6,6-tetramethyl-4-piperidinol.

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving ammonia or other amines.

Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxoammonium salts.

    Reduction: It can be reduced back to its hydroxylamine form.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in oxidation reactions and as a stable free radical in various organic synthesis processes.

    Biology: It is employed in studies involving free radicals and their effects on biological systems.

    Medicine: Research is ongoing into its potential use in drug development, particularly in targeting oxidative stress-related diseases.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its stable free radical nature. It can interact with other radicals and reactive species, thereby influencing various chemical and biological pathways. The molecular targets and pathways involved include oxidative stress pathways and radical-mediated reactions.

Comparison with Similar Compounds

4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy is unique due to its specific structure and stability. Similar compounds include:

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): Another stable free radical used in oxidation reactions.

    4-Amino-2,2,6,6-tetramethylpiperidine: A related compound with similar applications but different reactivity due to the absence of the pentyl group.

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the pentyl group.

Properties

Molecular Formula

C13H27N2O

Molecular Weight

227.37 g/mol

InChI

InChI=1S/C13H27N2O/c1-5-6-7-8-13(4)10-11(14)9-12(2,3)15(13)16/h11H,5-10,14H2,1-4H3

InChI Key

VYBDCKMJSZRAQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC(CC(N1[O])(C)C)N)C

Origin of Product

United States

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